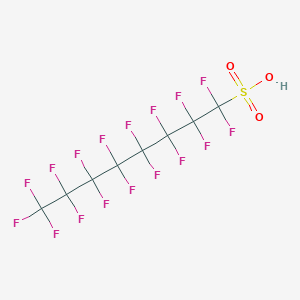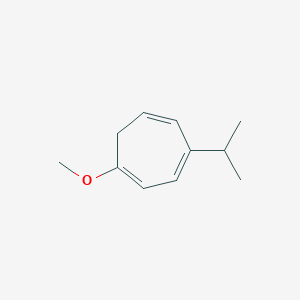
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene, also known as MCHT, is a cyclic compound that has been the subject of scientific research due to its potential biological and pharmacological properties. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene is not fully understood, but it is believed to act as a free radical scavenger, reducing oxidative stress and inflammation. 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has also been found to modulate the activity of certain enzymes and signaling pathways, which may contribute to its biological and pharmacological effects.
Efectos Bioquímicos Y Fisiológicos
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may be beneficial in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has also been found to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene is also relatively non-toxic and has low side effects, making it a safe compound for use in animal studies. However, 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has some limitations for lab experiments, including its low solubility in water, which may limit its bioavailability and effectiveness.
Direcciones Futuras
For the study of 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene include the development of new drugs and therapies, investigation of its mechanism of action and effects on various signaling pathways and enzymes, and exploration of its potential use as a dietary supplement or nutraceutical.
Métodos De Síntesis
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene can be synthesized using different methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. One of the most common methods used to synthesize 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene is the reaction of 1,3-cyclohexadiene and 2-methyl-2-butene in the presence of a Lewis acid catalyst. This method yields 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene with a high degree of purity.
Aplicaciones Científicas De Investigación
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has been the subject of scientific research due to its potential biological and pharmacological properties. It has been studied for its ability to act as an antioxidant, anti-inflammatory, and anticancer agent. 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has also been found to have neuroprotective effects and to improve cognitive function in animal models. These properties make 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene a promising compound for the development of new drugs and therapies.
Propiedades
Número CAS |
126893-59-2 |
|---|---|
Nombre del producto |
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene |
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
1-methoxy-4-propan-2-ylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C11H16O/c1-9(2)10-5-4-6-11(12-3)8-7-10/h4-5,7-9H,6H2,1-3H3 |
Clave InChI |
GFVVNOIMQXDIJG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(CC=C1)OC |
SMILES canónico |
CC(C)C1=CC=C(CC=C1)OC |
Sinónimos |
1,3,5-Cycloheptatriene,1-methoxy-4-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



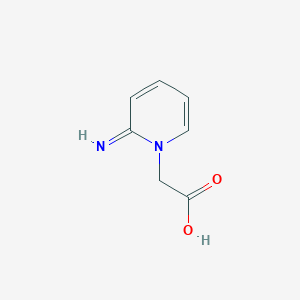
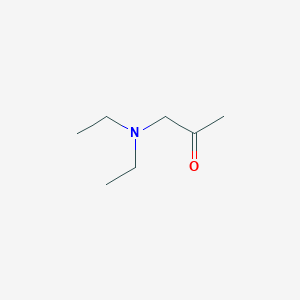
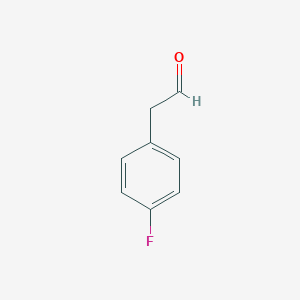
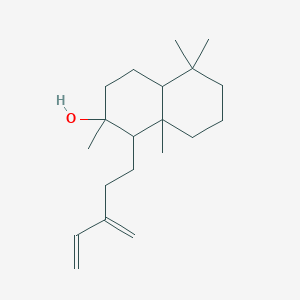
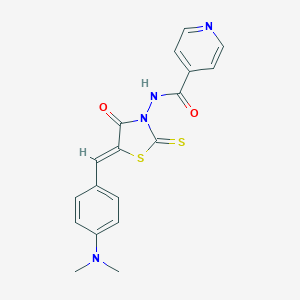
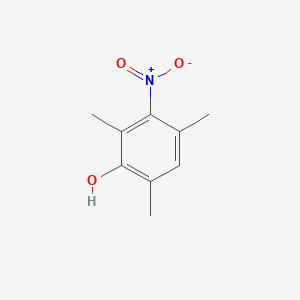
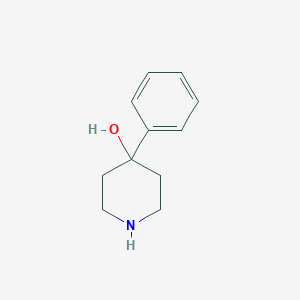
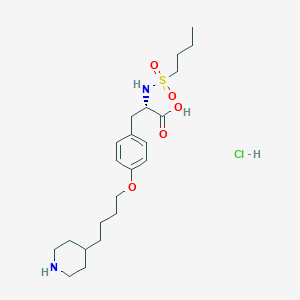
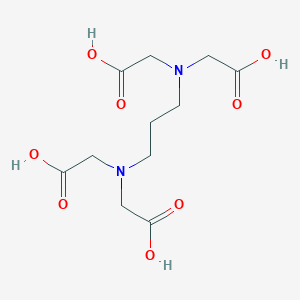
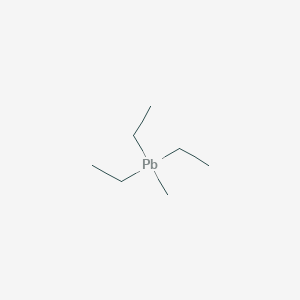
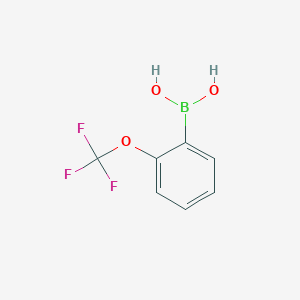
![Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B156053.png)
![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)
